molecular formula C23H21ClN4O2S B6551444 N-[2-(4-chlorophenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040647-73-1

N-[2-(4-chlorophenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6551444
CAS No.: 1040647-73-1
M. Wt: 453.0 g/mol
InChI Key: DGVKAZNBCXTJMM-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core fused with a sulfur-containing acetamide side chain. Key structural elements include:

  • A 3-methyl-4-oxo-7-phenyl substitution on the pyrrolo-pyrimidine ring, enhancing steric bulk and electronic interactions.
  • A sulfanyl (S) bridge at position 2, which facilitates hydrogen bonding and redox activity.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c1-28-22(30)21-20(18(13-26-21)16-5-3-2-4-6-16)27-23(28)31-14-19(29)25-12-11-15-7-9-17(24)10-8-15/h2-10,13,26H,11-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVKAZNBCXTJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group contributes to its chemical reactivity and biological interactions.

  • Inhibition of Enzymatic Activity :
    • Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have demonstrated that pyrimidine derivatives can exhibit selective inhibition of CDK2 and CDK4, leading to reduced proliferation of cancer cells .
  • Anti-inflammatory Effects :
    • Research indicates that similar compounds can modulate inflammatory pathways. For instance, they may inhibit nitric oxide production in activated microglia, suggesting potential neuroprotective effects in conditions like Parkinson's disease .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related derivatives:

Activity Effect Reference
CDK InhibitionIC50 values < 1 μM for CDK2
Anti-inflammatoryReduced NO production in LPS-stimulated cells
Anti-cancerInhibition of tumor cell proliferation
NeuroprotectiveProtective effects against neurotoxicity

Case Studies and Research Findings

  • Cancer Cell Proliferation :
    • A study evaluated the effects of pyrimidine derivatives on various human cancer cell lines and found significant growth inhibition. The mechanism was attributed to the compounds' ability to induce apoptosis via multiple pathways .
  • Neuroprotection in Parkinson’s Disease Models :
    • In vitro studies demonstrated that compounds with similar structures could ameliorate neuroinflammation induced by lipopolysaccharides (LPS). These findings suggest a potential role in treating neurodegenerative diseases by targeting inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Core Heterocyclic Modifications

a) Thieno[3,2-d]pyrimidine Derivatives
  • Example: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Key Differences:
  • Core: Thieno[3,2-d]pyrimidine (sulfur atom in the fused ring) vs. pyrrolo[3,2-d]pyrimidine (nitrogen in the fused ring).
  • Substituents: Trifluoromethylphenyl group enhances electron-withdrawing effects compared to the chlorophenyl group. Implications: Thieno cores may exhibit altered redox stability and binding affinities due to sulfur’s electronegativity.
b) Chromeno[2,3-d]pyrimidine Derivatives
  • Example: N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () Key Differences:
  • Core: Chromeno[2,3-d]pyrimidine (oxygen-containing fused benzene ring) vs. pyrrolo-pyrimidine.
  • Substituents: Methoxyphenyl group increases hydrophilicity compared to the methyl and phenyl groups in the target compound. Implications: Chromeno systems may confer fluorescence properties or altered pharmacokinetics.

Substituent Variations

a) Acetamide Side Chain Modifications
  • Example: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Key Differences:
  • Side Chain : Carboxylate ester vs. acetamide.
  • Substituents: Dipentyl-amino group introduces steric bulk and basicity. Implications: Carboxylate esters may improve membrane permeability but reduce metabolic stability compared to acetamides.
b) Sulfamoyl vs. Sulfanyl Linkages
  • Example: 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () Key Differences:
  • Linkage : Sulfamoyl (SO₂NH) vs. sulfanyl (S).
  • Substituents : Cyclopentyl and dimethyl groups enhance hydrophobicity.
    • Implications : Sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase), while sulfanyl groups may favor redox-mediated interactions.
a) Palladium-Catalyzed Cross-Coupling
  • Example : Synthesis of pyrrolo-pyrimidine derivatives via Pd₂(dba)₃/XantPhos catalysis ().
    • Conditions : Microwave irradiation (110°C, DMF) vs. conventional heating.
    • Relevance : The target compound likely requires similar conditions for introducing the sulfanyl-acetamide moiety.
b) Sulfur Incorporation Strategies
  • Example: Use of m-CPBA (meta-chloroperbenzoic acid) for sulfur oxidation in related compounds ().

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Functional Implications Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-methyl-4-oxo-7-phenyl, chlorophenyl-ethyl Potential enzyme inhibition, moderate logP -
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine Trifluoromethylphenyl Enhanced electron-withdrawing effects
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine Dipentyl-amino, carboxylate ester Increased steric bulk, ester hydrolysis risk
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno[2,3-d]pyrimidine Methoxyphenyl, chromene ring Potential fluorescence, altered solubility

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